Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This is typically achieved through a condensation reaction between an aldehyde and a ketone.
Functionalization of the benzene ring:
Formation of the amide bond: This step involves the reaction of the amine group with 2-chlorobenzoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Lacks the benzylidene and ethoxy groups, which may affect its reactivity and biological activity.
Ethyl 2-[(2-chlorobenzoyl)amino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Lacks the iodine atom, which may influence its chemical properties and interactions.
This compound: Similar structure but with variations in the substituents on the benzene ring, which can lead to differences in reactivity and biological effects.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C26H21ClINO6S |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-(2-chlorobenzoyl)imino-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H21ClINO6S/c1-4-11-35-23-18(28)12-15(13-19(23)33-5-2)14-20-22(30)21(26(32)34-6-3)25(36-20)29-24(31)16-9-7-8-10-17(16)27/h1,7-10,12-14,30H,5-6,11H2,2-3H3/b20-14-,29-25? |
InChI Key |
QFIGMTOODLCVQJ-AFTPNZIJSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3Cl)S2)C(=O)OCC)O)I)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3Cl)S2)C(=O)OCC)O)I)OCC#C |
Origin of Product |
United States |
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